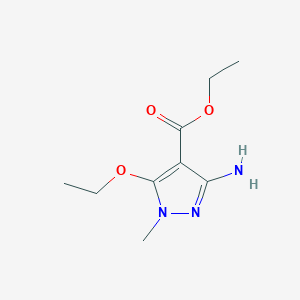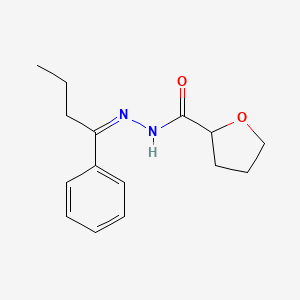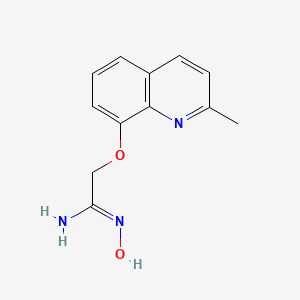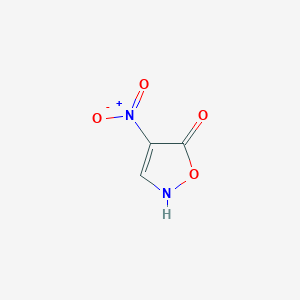
5(2H)-Isoxazolone, 4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(2H)-Isoxazolone, 4-nitro- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is characterized by the presence of a nitro group (-NO2) attached to the fourth position of the isoxazolone ring. The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Isoxazolone, 4-nitro- typically involves the nitration of isoxazolone derivatives. One common method is the reaction of isoxazolone with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions usually require controlled temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 5(2H)-Isoxazolone, 4-nitro- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5(2H)-Isoxazolone, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2R) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 5(2H)-Isoxazolone, 4-amino-.
Substitution: Formation of various substituted isoxazolones depending on the nucleophile used.
Applications De Recherche Scientifique
5(2H)-Isoxazolone, 4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5(2H)-Isoxazolone, 4-nitro- is primarily influenced by the presence of the nitro group. The electron-withdrawing nature of the nitro group affects the electron density of the isoxazolone ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic aromatic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
5(2H)-Isoxazolone, 4-amino-: Similar structure but with an amino group instead of a nitro group.
5(2H)-Isoxazolone, 4-chloro-: Similar structure but with a chloro group instead of a nitro group.
5(2H)-Isoxazolone, 4-methyl-: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
5(2H)-Isoxazolone, 4-nitro- is unique due to the presence of the nitro group, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions that require strong electron-withdrawing groups, such as nucleophilic aromatic substitution.
Propriétés
Numéro CAS |
145440-80-8 |
|---|---|
Formule moléculaire |
C3H2N2O4 |
Poids moléculaire |
130.06 g/mol |
Nom IUPAC |
4-nitro-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C3H2N2O4/c6-3-2(5(7)8)1-4-9-3/h1,4H |
Clé InChI |
QDMJTLBMWVNWCS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)ON1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



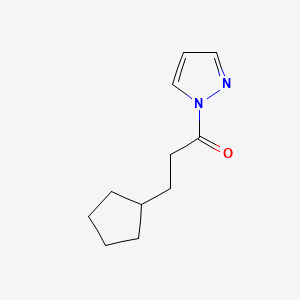
![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)


![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
